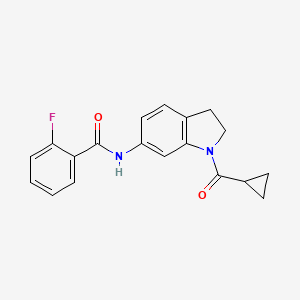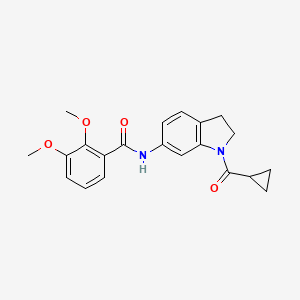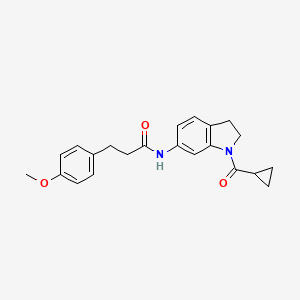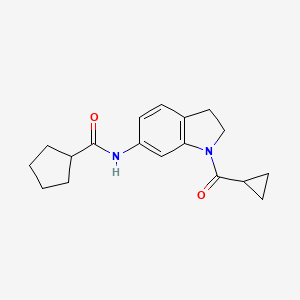
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide (NCF) is an organic compound that has been studied for its potential applications in scientific research. NCF is a derivative of indole and has a fluorine atom attached to its benzamide group. It is an important synthetic intermediate in organic synthesis and is used as a building block for other compounds. NCF has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label.
作用机制
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is not fully understood. However, it is believed that N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide binds to various proteins and enzymes, resulting in a change in their activity. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to bind to various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to inhibit the activity of other enzymes, such as phosphatidylinositol 3-kinase (PI3K) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to inhibit the growth of cancer cells, and to inhibit the growth of bacteria. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to reduce the production of reactive oxygen species, which can lead to oxidative stress.
实验室实验的优点和局限性
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is also relatively non-toxic and has low environmental impact. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is not soluble in water, which can limit its use in certain experiments.
未来方向
The potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide are still being explored. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to proteins and enzymes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could also be used as a fluorescent label for imaging and DNA sequencing. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could also be used as a reagent in organic synthesis to synthesize indole-based compounds. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could be used in the development of new anti-inflammatory, anti-cancer, and anti-bacterial drugs. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could be used as a tool to study the mechanism of action of various enzymes and proteins.
合成方法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzamide. This reaction is catalyzed by a base such as potassium carbonate. Other methods that have been used to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide include the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluoroaniline, the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzoyl chloride, and the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzonitrile.
科学研究应用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been used as a fluorescent label in a variety of biological studies, including DNA sequencing, protein labeling, and imaging. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been used as a reagent in organic synthesis, particularly in the synthesis of indole-based compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been studied for its potential applications in medicinal chemistry, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-4-2-1-3-15(16)18(23)21-14-8-7-12-9-10-22(17(12)11-14)19(24)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVEQQYQCBIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)








